An In-depth Technical Guide to the Chemical Properties of Sodium 4-Methylbenzenesulfonate
An In-depth Technical Guide to the Chemical Properties of Sodium 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-methylbenzenesulfonate (B104242), also known as sodium tosylate or sodium p-toluenesulfonate, is a versatile organic salt with the chemical formula C₇H₇NaO₃S.[1][2] It is a white, water-soluble solid commonly supplied as a crystalline powder.[1][3] This compound serves as a crucial intermediate and reagent in a wide array of chemical applications, ranging from its use as a hydrotrope in detergent formulations to its role as a catalyst and a key building block in the synthesis of pharmaceuticals.[1][4][5] Its stability and reactivity make it an important tool for chemists in both industrial and academic settings. This technical guide provides a comprehensive overview of the chemical properties of sodium 4-methylbenzenesulfonate, including detailed experimental protocols and visual representations of key processes.
Chemical and Physical Properties
Sodium 4-methylbenzenesulfonate is characterized by a benzene (B151609) ring substituted with a methyl group and a sulfonate group, with a sodium counter-ion.[3] This structure imparts both hydrophilic and hydrophobic properties to the molecule, underpinning its utility as a hydrotrope. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₇NaO₃S | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White crystalline powder or flakes | [1][3] |
| Melting Point | >300 °C | [6] |
| Boiling Point | Not applicable (decomposes) | |
| Density | 1.55 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | 670 g/L at 20°C, 2600 g/L at 80°C | [1] |
| Solubility in Organic Solvents | Soluble in methanol, slightly soluble in ethanol (B145695) (2.5%), and most other organic solvents. | [1][6] |
| pH of 20g/L solution | 8-10 | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [6] |
Synthesis and Purification
The most common method for the synthesis of sodium 4-methylbenzenesulfonate involves the sulfonation of toluene (B28343) followed by neutralization with a sodium base.[3][7]
Experimental Protocol: Synthesis of Sodium 4-methylbenzenesulfonate
This protocol is adapted from a procedure described by Cason & Rapoport (1950).[6]
Materials:
-
Toluene (11 mL, 9.3 g)
-
Concentrated sulfuric acid (10 mL, 18.5 g)
-
Deionized water (dH₂O)
-
Sodium chloride (NaCl)
-
Ethanol
-
Decolorizing carbon (optional)
Procedure:
-
In a 125 mL round-bottom flask equipped with an air condenser, combine 11 mL of toluene and 10 mL of concentrated sulfuric acid.
-
Heat the mixture in a boiling water bath with frequent stirring for approximately 30 minutes, or until the solution becomes homogeneous, indicating the completion of the sulfonation reaction.[6]
-
Carefully and slowly pour the hot reaction mixture into a beaker containing 75 mL of deionized water while stirring.
-
Add 25 g of finely ground sodium chloride to the diluted solution. Cover the beaker with a watch glass and heat until all the salt has dissolved.[6]
-
Filter the hot solution by gravity to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to induce crystallization of sodium p-toluenesulfonate. Scratching the inner walls of the beaker with a glass stirring rod may be necessary to initiate crystallization.[6]
-
Collect the crystals by suction filtration and wash the filter cake with 15-20 mL of cold ethanol.[6]
-
Dry the crystals on a watch glass over a steam bath or in a desiccator containing calcium chloride.[6]
Experimental Protocol: Recrystallization of Sodium 4-methylbenzenesulfonate
For higher purity, the synthesized sodium 4-methylbenzenesulfonate can be recrystallized.[6]
Materials:
-
Crude sodium 4-methylbenzenesulfonate
-
Deionized water (dH₂O)
-
Sodium chloride (NaCl)
-
Decolorizing carbon
Procedure:
-
Dissolve the impure sodium p-toluenesulfonate in 30 mL of deionized water in a beaker.
-
Add 10 g of sodium chloride and heat the mixture with stirring to dissolve the solid. Add a small amount of additional deionized water if necessary to achieve complete dissolution.[6]
-
Add approximately 0.5 g of decolorizing carbon to the hot solution and stir for a few minutes.
-
Filter the hot solution by gravity, rinsing the filter paper with a minimal amount of hot deionized water.
-
Concentrate the clear filtrate by boiling until the volume is reduced to approximately 30-35 mL.
-
Allow the solution to cool to room temperature to form crystals.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry as previously described. The expected product is sodium p-toluenesulfonate dihydrate, with a yield of 6-8 g.[6]
Synthesis Workflow
References
- 1. Sciencemadness Discussion Board - Toluene --> Sodium Tosylate --> p-cresol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. CN105906481A - P-cresol preparation method and equipment - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. preparation of sodium p-toluenesulfonate , Hive Methods Discourse [chemistry.mdma.ch]
- 7. chemcess.com [chemcess.com]
